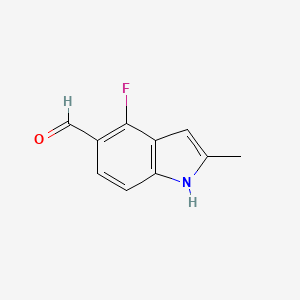

4-fluoro-2-methyl-1H-indole-5-carbaldehyde

Description

4-Fluoro-2-methyl-1H-indole-5-carbaldehyde is a fluorinated indole derivative characterized by a fluorine atom at position 4, a methyl group at position 2, and an aldehyde moiety at position 4.

Indole derivatives are widely studied for their biological activities and synthetic versatility. The fluorine atom at position 4 enhances electrophilicity and metabolic stability, while the aldehyde group at position 5 serves as a reactive handle for further functionalization (e.g., condensation reactions) .

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

4-fluoro-2-methyl-1H-indole-5-carbaldehyde |

InChI |

InChI=1S/C10H8FNO/c1-6-4-8-9(12-6)3-2-7(5-13)10(8)11/h2-5,12H,1H3 |

InChI Key |

SWYSKXMWNUOVEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)C=O |

Origin of Product |

United States |

Preparation Methods

Vilsmeier–Haack Formylation on Fluoro-Substituted Indoles

One of the most common and reliable methods to introduce an aldehyde group onto an indole ring is the Vilsmeier–Haack reaction , which involves formylation using a Vilsmeier reagent (formed by reaction of phosphorus oxychloride and an amide solvent such as dimethylformamide).

- Procedure :

- Preparation of Vilsmeier reagent by slow addition of phosphorus oxychloride to anhydrous dimethylformamide at 0–5 °C.

- Subsequent dropwise addition of the 2-methyl-4-fluoroaniline derivative dissolved in anhydrous dimethylformamide to the Vilsmeier reagent at low temperature.

- Stirring at room temperature followed by reflux for 5–8 hours to complete formylation at the 5-position of the indole ring.

- Work-up includes neutralization with sodium carbonate, filtration, drying, and recrystallization to isolate the aldehyde product.

This method has been reported to efficiently yield various indole-3-carbaldehyde derivatives, including fluorinated and methyl-substituted analogues, with good regioselectivity and purity.

Fischer Indole Synthesis Followed by Selective Functionalization

Another route involves the Fischer indole synthesis , where a phenylhydrazine derivative is reacted with a ketone or aldehyde under acidic conditions to form the indole scaffold. Subsequent selective fluorination and methylation steps can be employed to install the 4-fluoro and 2-methyl substituents, respectively.

- This approach is more stepwise and requires careful control of reaction conditions to avoid over-substitution or side reactions.

Direct Fluorination and Methylation of Indole Precursors

Starting from 2-methylindole, electrophilic fluorination at the 4-position can be achieved using selective fluorinating agents under controlled conditions. The aldehyde group at the 5-position can then be introduced via directed ortho-metalation followed by formylation or via Vilsmeier–Haack conditions.

Detailed Experimental Data and Reaction Conditions

The following table summarizes key reaction conditions and yields reported for the synthesis of related fluorinated and methylated indole derivatives, which inform the preparation of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde:

Industrial and Scale-Up Considerations

Industrial synthesis emphasizes:

- Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

- Use of green chemistry principles to minimize hazardous waste and improve atom economy.

- Purification techniques including recrystallization and chromatography to isolate the aldehyde with high purity.

For example, large-scale Vilsmeier–Haack formylation has been adapted with continuous flow techniques to improve safety and reproducibility.

Research Findings on Reaction Mechanisms and Selectivity

- The Vilsmeier–Haack reaction proceeds via electrophilic substitution where the Vilsmeier reagent acts as a formylating electrophile targeting the activated aromatic ring of the indole. The fluorine atom at the 4-position exerts an electron-withdrawing effect, directing the formylation preferentially to the 5-position due to electronic and steric factors.

- The methyl group at the 2-position influences the electronic density of the indole ring, affecting regioselectivity and reaction rate.

- Fluorination reactions require careful control to avoid polyfluorination or substitution at undesired positions.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Vilsmeier–Haack formylation | POCl3, DMF | High regioselectivity, good yield | Requires careful temperature control |

| Fischer indole synthesis + post-functionalization | Phenylhydrazine, ketone, fluorinating agents | Modular, versatile | Multi-step, moderate overall yield |

| Directed ortho-metalation + formylation | n-BuLi, DMF | Precise aldehyde placement | Sensitive to moisture, requires low temp |

| Electrophilic fluorination | Selectfluor or similar reagents | Direct fluorination | Moderate yields, selectivity issues |

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-fluoro-2-methyl-1H-indole-5-carboxylic acid.

Reduction: Formation of 4-fluoro-2-methyl-1H-indole-5-methanol.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that 4-fluoro-2-methyl-1H-indole-5-carbaldehyde exhibits significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have shown promising results in inhibiting tumor growth in xenograft models. A study reported an IC50 value of approximately 31.6 μM against H460 lung cancer cells, highlighting its potential as an anticancer agent .

- Antiviral Properties : Indole derivatives, including this compound, have demonstrated antiviral activities. They interact with viral proteins, potentially disrupting viral replication processes. Further studies are needed to elucidate specific mechanisms and efficacy against different viruses .

- Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains by disrupting cell wall synthesis and function, indicating its potential use in developing new antibiotics .

Biological Research

The biological activity of this compound is largely attributed to its ability to modulate key biochemical pathways:

- Enzyme Inhibition : It has been noted for inhibiting enzymes involved in cancer cell proliferation and inflammatory processes. For instance, it may inhibit DNA repair enzymes, leading to increased DNA damage in cancer cells .

- Cell Cycle Regulation : The compound affects cellular signaling pathways and gene expression related to apoptosis and cell cycle regulation. Studies have shown that it can induce G2/M phase arrest in cancer cells, further supporting its anticancer potential .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of various indole derivatives, including this compound, against specific cancer cell lines with K-Ras mutations. The results indicated that modifications in the molecular structure significantly influenced cytotoxicity levels across different cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | H460 | 31.6 |

| Oncrasin-1 derivative | T29Kt1 | 10.0 |

This data suggests that structural variations can enhance or diminish anticancer activity .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against several bacterial strains. The findings demonstrated that the compound exhibited significant antibacterial activity, making it a candidate for further development into antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent effects:

Key Observations:

- Fluorine Position : Fluorine at position 4 (target compound) vs. 5 () alters electronic distribution. 4-Fluorination may increase electrophilicity at the aldehyde group compared to 5-fluorinated analogs .

- Aldehyde Reactivity : The aldehyde at position 5 in the target compound is analogous to 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde (), which undergoes nucleophilic addition reactions .

Spectral and Physicochemical Properties

Comparative spectral data for selected compounds:

Analysis:

Biological Activity

4-Fluoro-2-methyl-1H-indole-5-carbaldehyde is a compound belonging to the indole family, notable for its unique structure that includes a fluorine atom and a methyl group attached to the indole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The molecular formula of this compound is C10H8FNO, with a molecular weight of approximately 177.17 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases involved in cell signaling pathways. By modulating the activity of these proteins, the compound can exert significant biological effects. For instance, it has demonstrated inhibitory effects on certain protein kinases essential for cellular processes, which may contribute to its anticancer properties.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been studied for its efficacy against various viral infections, although specific viral targets and mechanisms remain under investigation.

Anticancer Properties

The compound has shown promise in cancer research, particularly due to its cytotoxic effects on cancer cell lines. For example, studies have reported that derivatives of indole compounds often enhance cytotoxicity when halogenated, suggesting that the presence of fluorine can improve pharmaceutical properties compared to non-fluorinated analogs .

Table 1: Cytotoxicity Data on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | CAKI-1 | 14 ± 3 |

| Titanocene derivatives (similar structure) | CAKI-1 | 10 - 450 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | ≤ 0.25 µg/mL |

| C. neoformans | Non-toxic selective antifungal |

Synthesis and Structural Considerations

The synthesis of this compound can be achieved through various chemical reactions involving indole derivatives. The introduction of the fluorine atom and methyl group at specific positions enhances the stability and reactivity of the compound compared to similar structures.

Table 3: Comparative Analysis of Similar Compounds

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 4-Fluoro-1H-indole-3-carbaldehyde | High | Another fluorinated indole derivative |

| 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate | Moderate | Different substituents on the indole ring |

| 4-Methylindole | Moderate | Lacks fluorine but shares indole structure |

| 4-Fluoroindole | High | Simpler structure with only fluorine substitution |

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with indole derivatives, including those structurally related to this compound. For instance, research on titanocene derivatives revealed varying degrees of cytotoxicity based on structural modifications, underscoring the importance of functional groups in determining biological activity .

In another study focusing on structural analogs, it was found that specific substitutions significantly influenced the compounds' efficacy against cancer cells and pathogens . These findings emphasize the potential for developing new therapeutic agents based on the indole scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.